molecular formula C10H12O2S B1452033 1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one CAS No. 32467-74-6

1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one

Cat. No. B1452033
CAS RN: 32467-74-6
M. Wt: 196.27 g/mol
InChI Key: QZQBQPARTIDLKX-UHFFFAOYSA-N
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Description

1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one is a chemical compound with the CAS Number: 32467-74-6 . It has a molecular weight of 196.27 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-[3-methoxy-4-(methylsulfanyl)phenyl]ethanone . The InChI code for this compound is 1S/C10H12O2S/c1-7(11)8-4-5-10(13-3)9(6-8)12-2/h4-6H,1-3H3 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Conformational Study of β-Hydroxy Sulfones : The compound has been used in the synthesis and conformational analysis of β-hydroxy sulfones and their derivatives, which are significant for understanding molecular interactions and stability (Alvarez-Ibarra et al., 1996).

  • Fragmentation of Molecular Ions : Research on the mass spectra of new heterocycles, including 1-alkyl-3-alkoxy-2-methylsulfanyl-1H-pyrroles, reveals important insights into their fragmentation paths under electron impact, highlighting the utility of the compound in understanding molecular fragmentation (Klyba et al., 2010).

Chemical Reactions and Synthesis

  • Synthesis of Triazolo-Benzazepines : The compound is involved in the synthesis of triazolo-benzazepines, which are significant for their potential applications in medicinal chemistry (Glushkov et al., 2021).

  • Preparation of Apremilast : A study describes the preparation of Apremilast, an important pharmaceutical, using a related compound. This illustrates the relevance of the compound in pharmaceutical synthesis (Shan et al., 2015).

Analytical and Medicinal Chemistry

  • Potentiometric Studies : The compound has been used in potentiometric studies to understand the acid properties of certain heterocyclic compounds, which is crucial for their application in medicinal chemistry (Lalaev et al., 2006).

  • Biological Evaluation of Heterocyclic Compounds : A study on the synthesis, characterization, and biological evaluation of a related heterocyclic compound demonstrates the compound's importance in developing new pharmaceuticals with antimicrobial activities (Sherekar et al., 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(3-methoxy-4-methylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-7(11)8-4-5-10(13-3)9(6-8)12-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQBQPARTIDLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)SC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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